

Spectroscopic Analysis of CBZ-D-Methionine: A Technical Guide

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Compound of Interest

Compound Name: CBZ-D-Methionine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Carbobenzyloxy-D-methionine (**CBZ-D-Methionine**), a crucial N-protected form of the amino acid methionine. Understanding the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and characterization in various stages of drug development and chemical research. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

It is important to note that while the specific data for the D-enantiomer is provided where available, spectroscopic data for the corresponding L-enantiomer (N-Cbz-L-methionine) is also included. In achiral environments, the NMR, IR, and MS spectra of enantiomers are identical.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **CBZ-D-Methionine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.35	m	C ₆ H ₅ - (Aromatic protons)
~5.1	s	-CH ₂ - (Benzyl)
~4.4	m	α -CH
~2.5	t	γ -CH ₂
~2.1	s	S-CH ₃
~2.0	m	β -CH ₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~174	C=O (Carboxylic acid)
~156	C=O (Carbamate)
~136	Aromatic C (quaternary)
~128.5	Aromatic CH
~128	Aromatic CH
~127.8	Aromatic CH
~67	-CH ₂ - (Benzyl)
~53	α -CH
~31	γ -CH ₂
~30	β -CH ₂
~15	S-CH ₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3300	Medium	N-H stretch (Amide)
3100-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid & Carbamate)
~1530	Strong	N-H bend (Amide II)
1470-1450	Medium	C=C stretch (Aromatic)
~1250	Strong	C-O stretch

Mass Spectrometry (MS)

m/z	Interpretation
284.09	[M+H] ⁺ (Protonated molecule)
282.08	[M-H] ⁻ (Deprotonated molecule)
238.09	[M-COOH] ⁺ (Loss of carboxyl group)
108.06	[C ₇ H ₈ O] ⁺ (Benzyl fragment)
91.05	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **CBZ-D-Methionine** for structural elucidation.

Materials:

- **CBZ-D-Methionine** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3 ; or Dimethyl sulfoxide-d₆, DMSO-d_6)[1]
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **CBZ-D-Methionine** in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved. For amino acids, D_2O or DMSO-d_6 are often good solvent choices if solubility in CDCl_3 is an issue.[1]
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a single-pulse ^1H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra correctly.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[\[2\]](#)
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **CBZ-D-Methionine** to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

- **CBZ-D-Methionine** sample (solid)
- FTIR spectrometer with an ATR accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **CBZ-D-Methionine** sample onto the ATR crystal.

- **Pressure Application:** Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Acquire the IR spectrum. A typical measurement would involve scanning the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} and co-adding 16-32 scans to improve the signal-to-noise ratio.[3]
- **Cleaning:** After the measurement, clean the ATR crystal thoroughly with a soft cloth or wipe soaked in a suitable solvent like isopropanol.

Method: KBr Pellet

Materials:

- **CBZ-D-Methionine** sample (solid)
- Potassium bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Pellet press

Procedure:

- **Grinding:** Grind 1-2 mg of the **CBZ-D-Methionine** sample with about 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[3]
- **Pellet Formation:** Transfer the powder to a pellet die and press it under high pressure (typically several tons) to form a transparent or translucent pellet.[3]
- **Spectrum Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described for the ATR method. A background spectrum of an empty sample holder should be recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **CBZ-D-Methionine**.

Method: Electrospray Ionization (ESI)

Materials:

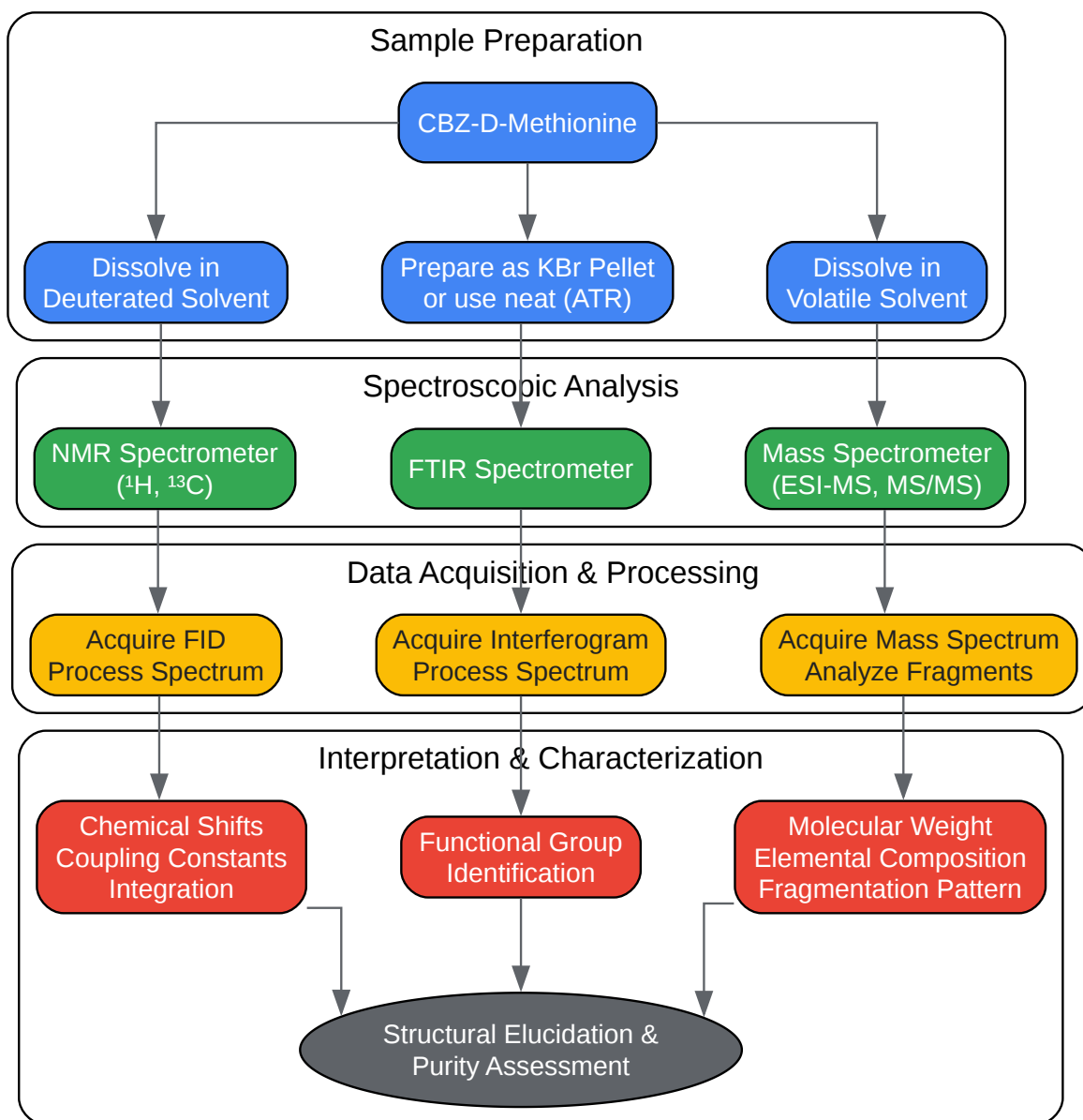
- **CBZ-D-Methionine** sample
- HPLC-grade solvent (e.g., methanol, acetonitrile, water)
- Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
- Mass spectrometer with an ESI source

Procedure:

- Sample Preparation: Prepare a dilute solution of **CBZ-D-Methionine** (e.g., 1-10 µg/mL) in a suitable solvent system. A common choice is a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of an additive to promote ionization (e.g., 0.1% formic acid for positive ion mode).[\[4\]](#)[\[5\]](#)
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These will need to be optimized for the specific compound and instrument.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
 - To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ($[M+H]^+$ or $[M-H]^-$) and subjecting it to collision-induced dissociation (CID).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **CBZ-D-Methionine**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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